molecular formula C15H13FO3 B15381721 Methyl 5-(Benzyloxy)-2-fluorobenzoate

Methyl 5-(Benzyloxy)-2-fluorobenzoate

Cat. No.: B15381721
M. Wt: 260.26 g/mol
InChI Key: NTYJUFSPNMGZDO-UHFFFAOYSA-N
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Description

Methyl 5-(Benzyloxy)-2-fluorobenzoate is a fluorinated aromatic ester characterized by a benzyloxy group at the 5-position and a fluorine atom at the 2-position of the benzene ring, with a methyl ester at the 1-position. Its molecular formula is C₁₅H₁₃FO₃ (molecular weight: 268.26 g/mol). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its CAS number is 1807339-09-8, as listed by Hoffman Fine Chemicals .

Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

methyl 2-fluoro-5-phenylmethoxybenzoate

InChI

InChI=1S/C15H13FO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

NTYJUFSPNMGZDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

Key Observations :
  • Reactivity: The amino group in Methyl 5-amino-2-fluorobenzoate enhances nucleophilic reactivity, making it suitable for coupling reactions or amide formation . Brominated analogs (e.g., Methyl 5-(bromomethyl)-2-fluorobenzoate) are prone to nucleophilic substitution (e.g., Suzuki couplings) due to the labile bromine atom . The hydroxyl group in 5-(Benzyloxy)-2-hydroxybenzoic acid increases acidity (pKa ~2-3) compared to the methyl ester, affecting solubility and coordination properties .
  • Synthetic Utility :

    • Brominated derivatives serve as precursors for further functionalization, while the benzyloxy group in the parent compound offers orthogonal protection for hydroxyl groups .

Ring-Substitution Patterns and Functional Group Effects

Fluorine vs. Hydroxyl/Methoxy Groups :
  • Methyl 5-(Benzyloxy)-2-fluorobenzoate vs. 2-Methoxy-6-methylbenzoic acid (CAS 579-75-9):
    • Fluorine’s electron-withdrawing effect increases electrophilicity at the 2-position, favoring electrophilic substitution. Methoxy groups (electron-donating) stabilize the ring but reduce reactivity .
    • The methyl ester in the former enhances stability against hydrolysis compared to free carboxylic acids .
Macrocyclic Derivatives :
  • Methyl 5-(4,4-dioxido-4-thia-2,5,9-triaza-1(2,4)-pyrimidina-3(1,3)-benzenacyclononaphane-15-yl)-2-fluorobenzoate (Compound 60): This macrocyclic derivative demonstrates the parent compound’s adaptability in kinase inhibitor design. The fluorine atom likely modulates binding affinity, while the benzyloxy group aids in solubility .

Research Findings and Trends

  • Pharmaceutical Relevance : Fluorinated benzoates are prioritized in drug discovery due to fluorine’s metabolic stability and bioavailability enhancement. The benzyloxy group’s protective role is critical in multi-step syntheses .
  • Comparative Reactivity : Brominated derivatives exhibit higher reactivity than chlorinated or hydroxylated analogs, making them preferred for cross-coupling reactions .
  • Structural Similarity : 5-(Benzyloxy)-2-hydroxybenzoic acid (CAS 351335-29-0) shares a 92% structural similarity with the parent compound, suggesting overlapping synthetic routes .

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